molecular formula C18H35ClN4O3 B1336821 D-Val-Leu-Lys-Chloromethylketone

D-Val-Leu-Lys-Chloromethylketone

Cat. No.: B1336821
M. Wt: 390.9 g/mol
InChI Key: BFFGVNDZOIYMKV-OFQRWUPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Val-Leu-Lys-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-Chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced at the final stage of the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: D-Val-Leu-Lys-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.

Major Products Formed: The major products formed from reactions involving this compound are covalent enzyme-inhibitor complexes. These complexes are stable and can be analyzed to gain insights into enzyme mechanisms.

Scientific Research Applications

D-Val-Leu-Lys-Chloromethylketone is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a protease inhibitor, where it is used to study the activity and specificity of various proteases. Additionally, it is employed in the development of therapeutic agents targeting protease-related diseases.

Mechanism of Action

The mechanism of action of D-Val-Leu-Lys-Chloromethylketone involves the formation of a covalent bond between the chloromethylketone group and the active site of the target protease. This covalent modification inhibits the protease’s activity, allowing researchers to study the enzyme’s function and regulation.

Comparison with Similar Compounds

Similar Compounds:

  • H-D-Val-Leu-Lys-aldehyde
  • H-D-Val-Leu-Lys-fluoromethylketone
  • H-D-Val-Leu-Lys-boronic acid

Uniqueness: D-Val-Leu-Lys-Chloromethylketone is unique due to its high reactivity and specificity for certain proteases. Compared to similar compounds, it forms more stable covalent bonds with target enzymes, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C18H35ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1

InChI Key

BFFGVNDZOIYMKV-OFQRWUPVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N

sequence

VLK

Origin of Product

United States

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